![molecular formula C13H11BrN2 B080945 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine CAS No. 10407-11-1](/img/structure/B80945.png)
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine, also known as BPH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been the subject of scientific research due to its potential applications in various fields. One area of research is its potential as an anti-cancer agent. Studies have shown that 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Another area of research is 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to destroy cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have strong photosensitizing properties, making it a potential candidate for use in PDT.
作用機序
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine's mechanism of action is not fully understood, but studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
生化学的および生理学的効果
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One advantage of using 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. One area of research is its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine has been shown to have neuroprotective properties, making it a potential candidate for further research in these areas.
Another area of research is the development of new synthesis methods for 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine. This could help to overcome the limitations of current synthesis methods and make 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine more readily available for use in lab experiments.
Conclusion
In conclusion, 1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a photosensitizer in PDT make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications in other areas.
合成法
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine can be synthesized through a variety of methods, including the condensation of 2-bromobenzaldehyde with phenylhydrazine in the presence of a catalyst such as acetic acid. Other methods include the reaction of 2-bromobenzaldehyde with hydrazine hydrate, or the reaction of 2-bromoacetophenone with phenylhydrazine.
特性
CAS番号 |
10407-11-1 |
|---|---|
製品名 |
1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine |
分子式 |
C13H11BrN2 |
分子量 |
275.14 g/mol |
IUPAC名 |
N-[(2-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H |
InChIキー |
AGUARNBWSQREFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



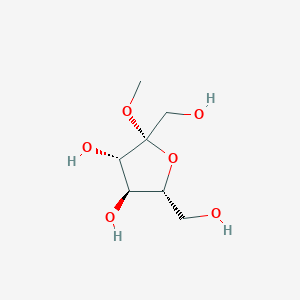
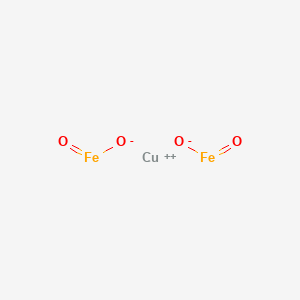
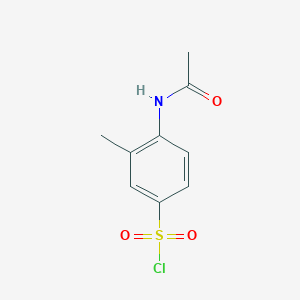

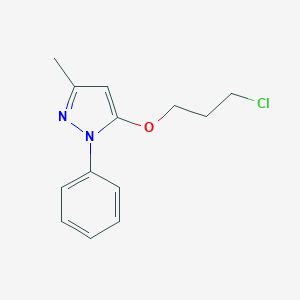
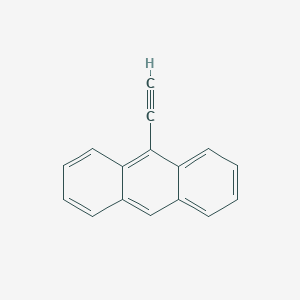

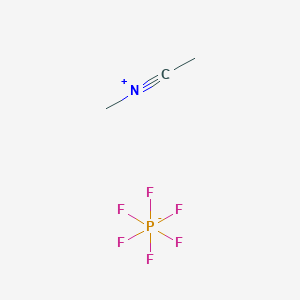


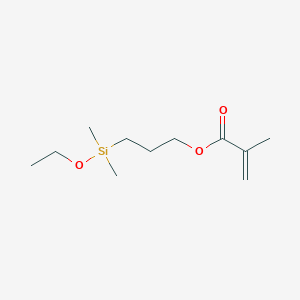
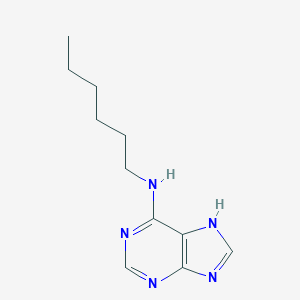
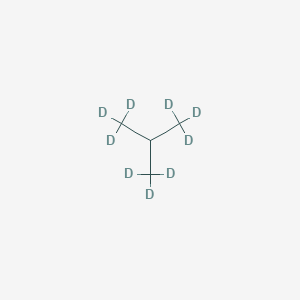
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)